molecular formula C24H18N4O2S2 B2508681 2-[3-(methylsulfanyl)phenyl]-4-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydrophthalazin-1-one CAS No. 1291853-10-5

2-[3-(methylsulfanyl)phenyl]-4-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydrophthalazin-1-one

Cat. No.: B2508681
CAS No.: 1291853-10-5
M. Wt: 458.55
InChI Key: FDLQYWNBCNNYRN-UHFFFAOYSA-N
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Description

2-[3-(methylsulfanyl)phenyl]-4-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydrophthalazin-1-one is a complex organic compound featuring multiple functional groups, including methylsulfanyl, phenyl, oxadiazolyl, and dihydrophthalazinone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(methylsulfanyl)phenyl]-4-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydrophthalazin-1-one typically involves multiple steps, starting from commercially available precursors. One common route involves the formation of the oxadiazole ring through the cyclization of a hydrazide with a nitrile oxide intermediate. The dihydrophthalazinone core can be synthesized via a condensation reaction between a phthalic anhydride derivative and a hydrazine compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as microwave-assisted synthesis can be employed to reduce reaction times and improve efficiency . Additionally, the use of continuous flow reactors can facilitate large-scale production by providing better control over reaction conditions and minimizing side reactions.

Chemical Reactions Analysis

Types of Reactions

2-[3-(methylsulfanyl)phenyl]-4-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydrophthalazin-1-one can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The oxadiazole ring can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.

    Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions with reagents such as bromine or nitric acid.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Bromine, nitric acid

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Brominated or nitrated derivatives

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[3-(methylsulfanyl)phenyl]-4-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydrophthalazin-1-one is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The oxadiazole ring may interact with enzymes or receptors, modulating their activity. The methylsulfanyl groups could contribute to the compound’s lipophilicity, enhancing its ability to cross cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-(methylsulfanyl)phenyl]-4-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydrophthalazin-1-one is unique due to its combination of multiple functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-(3-methylsulfanylphenyl)-4-[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N4O2S2/c1-31-17-12-10-15(11-13-17)22-25-23(30-27-22)21-19-8-3-4-9-20(19)24(29)28(26-21)16-6-5-7-18(14-16)32-2/h3-14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDLQYWNBCNNYRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C2=NOC(=N2)C3=NN(C(=O)C4=CC=CC=C43)C5=CC(=CC=C5)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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